molecular formula C13H9F2NO2 B1406463 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde CAS No. 1623144-44-4

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde

Cat. No.: B1406463
CAS No.: 1623144-44-4
M. Wt: 249.21 g/mol
InChI Key: YYPLYHXPBGSCDQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated aromatic compounds under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: As a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of enzymatic pathways, depending on its structural configuration .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxypyridine
  • 5-Fluoro-2-methoxypyrimidinone
  • 4-Fluoro-2-methylpyridine

Uniqueness

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde stands out due to its dual fluorination and the presence of both pyridine and benzaldehyde moieties. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13-5-10(12(15)6-16-13)8-2-3-9(7-17)11(14)4-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPLYHXPBGSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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